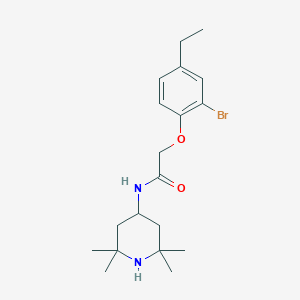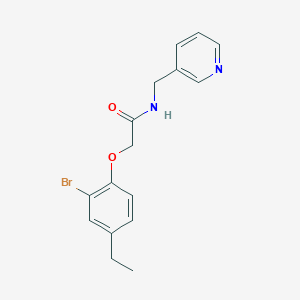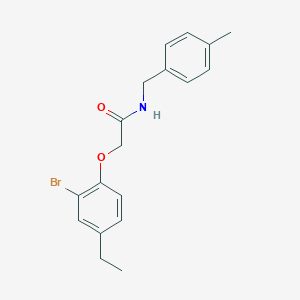![molecular formula C24H23N3O5S B296728 methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296728.png)
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Attachment of the Methoxyphenyl Group: This step typically involves electrophilic aromatic substitution reactions.
Incorporation of the Sulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Final Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the cyano and methoxy groups suggests potential interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-4-(4-hydroxyphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 5-cyano-4-(4-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
Uniqueness
The unique combination of functional groups in methyl 5-cyano-4-(4-methoxyphenyl)-2-oxo-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-1,2,3,4-tetrahydro-3-pyridinecarboxylate allows for a wide range of chemical reactions and potential applications. Its methoxy group, in particular, can influence its reactivity and interactions in biological systems, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H23N3O5S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
methyl 5-cyano-4-(4-methoxyphenyl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C24H23N3O5S/c1-14-6-4-5-7-18(14)26-19(28)13-33-23-17(12-25)20(15-8-10-16(31-2)11-9-15)21(22(29)27-23)24(30)32-3/h4-11,20-21H,13H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
KYQWTZNZVCGKGG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


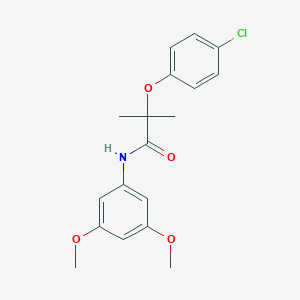
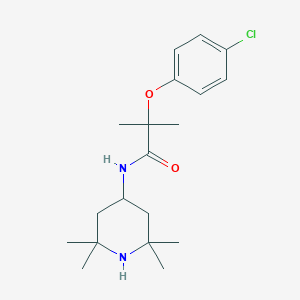
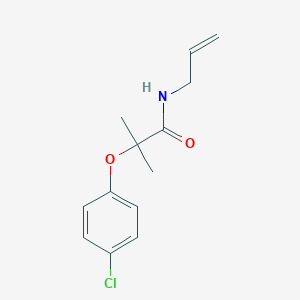
![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
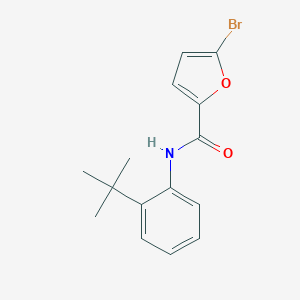
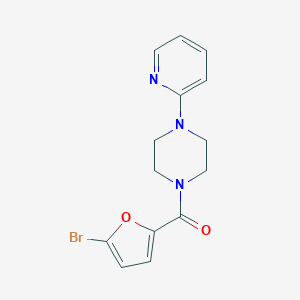
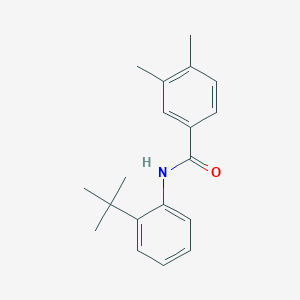
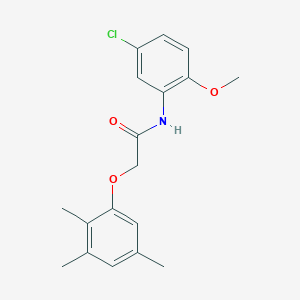
![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)
